Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thiazole ring substituted with a 2,4-dimethylphenyl group, a carbamoyl linker, a sulfonyl group, and a piperazine-1-carboxylate ester. This structure combines pharmacophoric elements known for modulating enzyme inhibition and receptor binding, particularly in neurological and metabolic disorders. The compound’s molecular weight is estimated to be ~530–550 g/mol, comparable to analogs like ethyl 4-[4-[(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate (532.6 g/mol) .
Properties
IUPAC Name |
ethyl 4-[4-[[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S2/c1-4-34-25(31)28-11-13-29(14-12-28)36(32,33)20-8-6-19(7-9-20)23(30)27-24-26-22(16-35-24)21-10-5-17(2)15-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSYSIGIFJXUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Based on the properties of thiazole derivatives, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure of the compound and the biomolecules it interacts with.
Biological Activity
Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that includes a thiazole ring, piperazine moiety, and various functional groups that contribute to its biological properties.
Target Interactions:
Thiazole derivatives typically exhibit their biological effects through interactions with specific molecular targets such as enzymes and receptors. For instance, they may inhibit certain protein kinases or modulate G-protein-coupled receptors (GPCRs), leading to alterations in cellular signaling pathways .
Biochemical Pathways:
The compound's activity can influence various biochemical pathways. Thiazoles have been shown to affect pathways involved in inflammation, cancer cell proliferation, and microbial resistance. The precise pathways activated or inhibited depend on the specific thiazole structure and its substituents .
Biological Activities
-
Antimicrobial Activity:
Thiazole compounds have demonstrated significant antimicrobial properties against various pathogens. For example, studies have shown that similar thiazole derivatives exhibit trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM . This suggests potential applications in treating parasitic infections. -
Antitumor Effects:
This compound may also possess anticancer properties. Research indicates that related thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins . For instance, certain derivatives have shown IC50 values less than those of standard anticancer drugs like doxorubicin . -
Anti-inflammatory Properties:
There is evidence supporting the anti-inflammatory potential of thiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) can vary significantly among thiazole derivatives due to differences in lipophilicity and functional groups.
Case Studies and Research Findings
Research has consistently highlighted the promising biological activities of thiazoles:
- Study on Anticancer Activity: A recent study demonstrated that thiazole derivatives with specific substitutions exhibited potent cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for drug development .
- Antimicrobial Efficacy: In another investigation, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various research applications:
Table 1: Biological Activities of Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |
| Antitumor | Potential to inhibit cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing chronic inflammation. |
| Enzyme Inhibition | Interacts with specific enzymes involved in metabolic pathways. |
Case Studies
Recent studies have highlighted the potential applications of this compound in various fields:
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus and other drug-resistant strains .
Case Study 2: Antitumor Properties
Research indicated that compounds within the thiazole class could inhibit cancer cell lines effectively by targeting specific metabolic enzymes . This suggests a promising avenue for developing new anticancer therapeutics.
Comparison with Similar Compounds
(A) Substituent Variations on the Thiazole Ring
- Target Compound: 2,4-Dimethylphenyl substitution on the thiazole ring.
- Compound (3a) : 4-Phenylthiazole with a fluorophenyl-piperazine system. The fluorophenyl group introduces electron-withdrawing effects, which may alter binding to acetylcholinesterase (AChE) compared to the dimethylphenyl group .
- Compound : 4-Ethoxy-3-methylbenzo[d]thiazole substituent. The ethoxy group increases polarity (XLogP3 = 3.1), reducing passive diffusion compared to the dimethylphenyl variant .
(B) Linker Modifications
- Target Compound : Carbamoyl-sulfonyl linker between thiazole and piperazine. The sulfonyl group improves metabolic stability by resisting esterase-mediated hydrolysis .
- Compound (Fig. 64) : Hydrazone linker instead of sulfonyl. Hydrazones are prone to hydrolysis, reducing in vivo stability .
Piperazine Derivatives with Diverse Functional Groups
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 4-((4-((4-(2,4-dimethylphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can yield be improved?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including carbamoyl linkage formation and sulfonylation. Key intermediates like piperazine-1-carboxylate derivatives (e.g., ethyl piperazine-1-carboxylate) are synthesized via coupling reactions under reflux conditions, as demonstrated in analogous protocols . Yield optimization can be achieved by:
- Using anhydrous solvents (e.g., THF) to minimize hydrolysis .
- Catalyzing carbamoyl bond formation with coupling agents like HATU or DCC .
- Monitoring reaction progress via TLC or HPLC to isolate intermediates efficiently .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR for thiazole (δ ~7.5–8.5 ppm), sulfonyl (δ ~3.5–4.5 ppm), and piperazine (δ ~2.5–3.5 ppm) moieties .
- HPLC : Use a C18 column with a methanol-water gradient (pH 5.5 adjusted with phosphoric acid) to assess purity (>98%) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. What solvent systems are suitable for enhancing solubility in biological assays?
- Methodological Answer : The compound’s solubility is influenced by its sulfonyl and piperazine groups. Test solubility in:
- Polar aprotic solvents : DMSO (for stock solutions) .
- Aqueous buffers : Phosphate-buffered saline (PBS) with 0.1% Tween-80 for in vitro assays .
- Co-solvents : Ethanol-water (1:1 v/v) for stability studies .
Advanced Research Questions
Q. How does the 2,4-dimethylphenyl-thiazole moiety influence structure-activity relationships (SAR) in target binding?
- Methodological Answer : The thiazole ring and dimethylphenyl group enhance hydrophobic interactions with target proteins. To study SAR:
- Synthesize analogs with substituted phenyl groups (e.g., 4-fluorophenyl) and compare binding affinities using SPR or ITC .
- Perform molecular docking (e.g., AutoDock Vina) to map interactions with residues in the active site .
- Correlate logP values (calculated via HPLC) with cellular permeability .
Q. What are the stability profiles of this compound under physiological conditions, and how can degradation products be identified?
- Methodological Answer :
- Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Degradation Pathways : Hydrolysis of the ethyl ester group is a primary pathway; identify products like carboxylic acid derivatives using HRMS .
- Mitigation : Store lyophilized samples at -20°C and avoid prolonged exposure to light .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions or off-target effects. Strategies include:
- Dose-Response Curves : Compare IC values in enzymatic vs. cell-based assays to assess membrane permeability limitations .
- Proteomic Profiling : Use affinity pull-down assays with SILAC labeling to identify non-target protein interactions .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to improve solubility and reduce aggregation artifacts .
Q. What strategies are recommended for target identification and validation of this compound?
- Methodological Answer :
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin enrichment and LC-MS/MS .
- CRISPR-Cas9 Knockout : Validate targets by comparing compound efficacy in wild-type vs. gene-edited cell lines .
- In Silico Screening : Cross-reference predicted targets (e.g., HDAC6, kinase databases) with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
